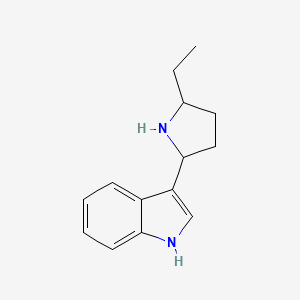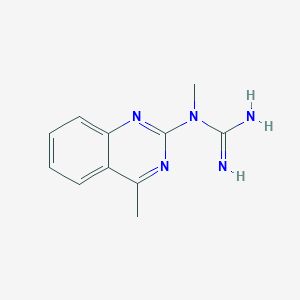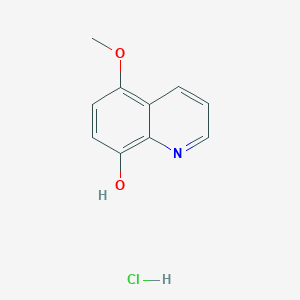
2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the use of the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. The starting material, N-Boc-azetidin-3-one, is reacted with methyl 2-(dimethoxyphosphoryl)acetate in the presence of sodium hydride and dry tetrahydrofuran (THF) to yield the intermediate α,β-unsaturated ester. This intermediate then undergoes aza-Michael addition with NH-heterocycles to form the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve the use of organic solvents such as THF, dichloromethane, or ethanol, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of substituted azetidine derivatives.
科学的研究の応用
2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an antitumor agent. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(3,3-Dimethylazetidin-1-yl)-1-phenylpropan-1-one include other azetidine derivatives such as:
- 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid
- 2-(3,3-Dimethylazetidin-1-yl)-4-phenylbutanoic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the azetidine ring and the phenylpropanone moiety. These features contribute to its distinct chemical reactivity and potential applications in various fields of research. Compared to other azetidine derivatives, this compound may offer unique advantages in terms of its biological activity and synthetic versatility.
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
2-(3,3-dimethylazetidin-1-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H19NO/c1-11(15-9-14(2,3)10-15)13(16)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChIキー |
FIYVQYIJSLNLKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)N2CC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)

![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)


![5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane](/img/structure/B11888449.png)
![4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B11888465.png)


![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)
![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)

